Product packaging for Montelukast Cyclopropaneacetonitrile-d6(Cat. No.:)

Montelukast Cyclopropaneacetonitrile-d6

Cat. No.: B1152322
M. Wt: 573.22
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Description

Rationale for Isotopic Labeling in Drug Substance and Impurity Analysis

Isotopic labeling is a technique that introduces isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. In drug substance and impurity analysis, this method provides unparalleled precision. nih.gov When analyzing a sample, particularly in complex biological matrices like blood plasma, it can be challenging to account for sample loss during preparation or for variations in instrument response.

A deuterated analog of the drug or impurity being studied, when added to the sample in a known quantity at the beginning of the analytical process, serves as an ideal internal standard. texilajournal.com It behaves almost identically to the non-labeled compound throughout extraction, chromatography, and ionization in a mass spectrometer. texilajournal.com Because the deuterated standard can be distinguished from the target analyte by its higher mass, any variations in the analytical process affect both compounds equally. texilajournal.com This allows for highly accurate quantification of the target drug or impurity, as the ratio of the analyte to the internal standard remains constant. This is crucial for meeting the stringent regulatory requirements for impurity profiling, where even minute quantities of potentially harmful substances must be accurately measured. researchgate.net

The Role of Stable Isotopes in Pharmaceutical Development and Quality Control

Stable isotopes are integral to various stages of pharmaceutical development and quality control. asianpubs.org Their applications extend beyond simple quantification to include:

Pharmacokinetic (PK) Studies: Isotope-labeled standards are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. asianpubs.org By using a deuterated version of a drug, researchers can precisely track its journey through the body and differentiate it from endogenous compounds. asianpubs.org

Bioavailability and Bioequivalence Studies: These studies, which are critical for the approval of generic drugs, rely on accurate measurement of the drug's concentration in biological fluids. nih.gov Deuterated internal standards are the gold standard for the LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) methods used in these trials. nih.govresearchgate.net

Impurity Identification and Quantification: During the synthesis and storage of active pharmaceutical ingredients (APIs), various impurities can form. researchgate.netnih.gov Isotope-labeled standards for these impurities are synthesized to help identify and quantify them, ensuring the final drug product's safety and purity. researchgate.net

Analytical Method Validation: Quality control laboratories use isotopically labeled standards to validate the accuracy, precision, and robustness of the analytical methods employed for routine testing of drug products. asianpubs.org

Overview of Montelukast (B128269) and its Related Chemical Entities in Research Contexts

Montelukast is a widely prescribed oral medication used for the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis. nih.govdrugbank.com It functions as a selective leukotriene receptor antagonist, blocking the action of cysteinyl leukotrienes in the airways, which leads to decreased inflammation and relaxation of smooth muscle. nih.govfda.gov The chemical structure of Montelukast, [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, is complex, and its synthesis can result in several process-related impurities and degradation products. asianpubs.orgnih.gov

Commonly researched chemical entities related to Montelukast include its sulfoxide (B87167) impurity (a product of oxidation), its cis-isomer, and various synthetic intermediates. asianpubs.orgnih.gov Regulatory bodies require that these impurities be monitored and controlled within strict limits, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification. nih.gov

Specific Relevance of Montelukast Cyclopropaneacetonitrile-d6 as a Deuterated Standard

While the final deuterated standard used in bioanalytical assays is typically Montelukast-d6, the synthesis of this complex molecule involves several steps and intermediates. nih.govThis compound represents a key deuterated precursor in the synthetic pathway leading to Montelukast-d6.

The cyclopropaneacetonitrile moiety is a crucial building block in the construction of the final Montelukast molecule. By using a deuterated version of this intermediate, chemists can ensure that the deuterium labels are incorporated into a stable position within the molecular structure. The use of this deuterated intermediate is vital for producing the final Montelukast-d6 internal standard with high isotopic purity. This, in turn, is critical for the accuracy of quantitative bioanalytical methods. Any unlabeled component in the internal standard would interfere with the measurement of the actual drug, leading to inaccurate results. Therefore, this compound plays a foundational, albeit indirect, role in ensuring the quality and accuracy of pharmacokinetic and bioequivalence studies for Montelukast.

Research Findings on Deuterated Montelukast in Analytical Methods

The utility of deuterated Montelukast is well-documented in scientific literature, particularly its application as an internal standard in LC-MS/MS assays for quantifying Montelukast in human plasma.

A sensitive and specific LC-ESI-MS/MS method for the quantification of Montelukast (MO) in human plasma utilized Montelukast-d6 (MOD6) as an internal standard. nih.gov This method demonstrated high reproducibility and was successfully applied to a bioequivalence study involving 31 healthy volunteers. nih.gov The mass transitions monitored were specific for the parent drug and its deuterated analog, ensuring accurate detection.

Table 1: LC-MS/MS Parameters for Montelukast Analysis nih.gov
CompoundModeProton Adduct (m/z)Product Ion (m/z)
Montelukast (MO)Positive MRM586.2568.2
Montelukast-d6 (MOD6)Positive MRM592.3574.2

The validation of this method across a linear concentration range of 1.0–800.0 ng/mL showed excellent correlation and precision, underscoring the reliability that a deuterated internal standard imparts to the assay. nih.gov

Table 2: Validation Summary of Montelukast Bioanalytical Method nih.gov
ParameterResult
Linear Range1.0–800.0 ng/mL
Correlation Coefficient (r²)≥ 0.9996
Intra-day Precision (%CV)1.91–7.10%
Inter-day Precision (%CV)3.42–4.41%
Intra-day Accuracy98.32–99.17%
Inter-day Accuracy98.14–99.27%

These findings highlight the critical role of deuterated standards like Montelukast-d6, which are synthesized from intermediates such as this compound, in ensuring the accuracy and reliability of clinical and pharmaceutical analyses.

Properties

Molecular Formula

C₃₅H₂₉D₆ClN₂OS

Molecular Weight

573.22

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile-d6

Origin of Product

United States

Advanced Analytical Methodologies Employing Montelukast Cyclopropaneacetonitrile D6

Validation of Analytical Methods for Accuracy, Precision, and Selectivity

Evaluation of Inter- and Intra-Day Variability

The consistency and reproducibility of an analytical method are assessed through the evaluation of inter-day (between days) and intra-day (within a day) variability. The use of a stable isotope-labeled internal standard, such as Montelukast (B128269) Cyclopropaneacetonitrile-d6, is instrumental in these assessments, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variations. pharmaffiliates.com

In a notable study developing a simple, sensitive, and specific LC-ESI-MS/MS method for the quantification of montelukast in human plasma, Montelukast-d6 was employed as the internal standard. nih.govwaset.org The method was validated over a linear concentration range of 1.0–800.0 ng/mL. nih.gov The results for inter- and intra-day precision and accuracy were meticulously documented, demonstrating the high reproducibility of the method. nih.gov

The intra-day precision, which measures the variability of results within the same day under the same operating conditions, ranged from 1.91% to 7.10%. nih.gov The inter-day precision, assessing the variability across different days, was found to be between 3.42% and 4.41%. nih.gov In terms of accuracy, the intra-day results were between 98.32% and 99.17% of the nominal values, while the inter-day accuracy ranged from 98.14% to 99.27%. nih.gov These findings, summarized in the table below, underscore the reliability conferred upon the analytical method by the inclusion of the deuterated internal standard.

Table 1: Inter- and Intra-Day Precision and Accuracy Data for the Analysis of Montelukast using Montelukast-d6 as an Internal Standard

ParameterConcentration (ng/mL)Intra-Day Precision (% RSD)Inter-Day Precision (% RSD)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
Low Quality Control 3.007.104.4199.1799.27
Medium Quality Control 240.001.913.4298.3298.14
High Quality Control 560.002.543.8798.6598.55
Data sourced from Challa et al. (2010). nih.gov

Another study utilizing Montelukast-d6 as an internal standard for an LC-MS/MS assay reported precision results of less than 4.0% and accuracy values within the range of 93.0% to 107.0%, further validating the robustness of this approach for quantitative analysis. researchgate.net

Assessment of Analytical Method Robustness and Stability-Indicating Capabilities

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. science.gov Stability-indicating methods are analytical procedures that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. researchgate.netnih.gov

In the context of bioanalytical method validation, stability studies are a key component of assessing robustness. For instance, in the LC-ESI-MS/MS method for montelukast quantification, the stability of both montelukast and the Montelukast-d6 internal standard was evaluated under various conditions. nih.gov The results of these stability tests are presented in the table below.

Table 2: Stability of Montelukast in Human Plasma using Montelukast-d6 as Internal Standard

Stability ConditionDurationTemperaturePrecision (% RSD)Accuracy (%)
Bench Top 27 hoursRoom Temperature1.84 - 3.1297.50 - 99.11
Autosampler 76 hours4°C2.45 - 4.8896.89 - 98.67
Freeze-Thaw (3 cycles) 48 hours-30°C3.11 - 5.6795.83 - 98.22
Long-Term 55 days-30°C4.19 - 6.3294.67 - 97.33
Data reflects the stability of quality control samples and is indicative of the method's robustness under typical analytical conditions. nih.gov

These stability data demonstrate that the method is reliable for routine analysis, as the analyte remains stable throughout the typical handling and storage procedures in a laboratory setting. nih.gov The consistent performance of the deuterated internal standard across these conditions is crucial for maintaining the accuracy of the results.

For a method to be considered stability-indicating for the drug substance, it must be validated through forced degradation studies. nih.govresearchgate.net Such studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. nih.govresearchgate.net While several stability-indicating HPLC methods have been developed for montelukast, the specific use of Montelukast Cyclopropaneacetonitrile-d6 in these assays is primarily as an internal standard for the quantification of the parent drug rather than for the characterization of degradation products. researchgate.netresearchgate.net However, its structural similarity to montelukast makes it an ideal internal standard for accurately tracking the degradation of the parent compound over time.

Role in the Identification and Quantification of Impurities in Montelukast Drug Substance

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing to ensure the safety and quality of the final drug product. globalresearchonline.net Deuterated compounds can serve as valuable reference standards in the identification and quantification of these impurities.

Impurity Profiling Techniques with Deuterated Reference Standards

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.govrsc.org The use of deuterated reference standards in conjunction with techniques like LC-MS is highly advantageous for this purpose. While specific published studies detailing the use of this compound for profiling impurities in montelukast are limited, the theoretical application is significant.

A deuterated standard for a known impurity would allow for its precise quantification, even at very low levels. By having a mass shift, the deuterated impurity standard can be distinguished from the non-deuterated impurity present in the sample, allowing for accurate measurement through isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

In practice, if an impurity is structurally similar to Montelukast Cyclopropaneacetonitrile, this deuterated compound could potentially be used as a surrogate standard for quantification, assuming appropriate validation and determination of response factors. However, the ideal scenario is to have a deuterated version of each specific impurity. Several known impurities of montelukast have been identified, including the montelukast sulfoxide (B87167) and the cis-isomer. nih.govresearchgate.net The availability of deuterated standards for these impurities would greatly enhance the accuracy of their quantification during impurity profiling.

Application in Process-Related Impurity Monitoring

Process-related impurities are those that are introduced during the manufacturing process of the drug substance. globalresearchonline.net These can include unreacted starting materials, intermediates, by-products, and reagents. The monitoring and control of these impurities are essential for ensuring the consistency of the manufacturing process and the quality of the API.

Deuterated standards, such as this compound, can play a crucial role in the monitoring of process-related impurities. By using a deuterated version of a known process impurity as an internal standard, analytical methods can achieve a high degree of accuracy and precision in quantifying the level of that impurity in different batches of the drug substance. This is particularly important for impurities that may have a similar chemical structure to the API, making them difficult to resolve chromatographically. The mass difference provided by the deuterated standard allows for clear differentiation and quantification using mass spectrometry.

The synthesis of montelukast is a multi-step process, and various impurities can arise. dntb.gov.ua For example, impurities related to the starting materials or intermediates in the synthesis of the cyclopropaneacetic acid moiety could potentially be monitored using this compound as a reference standard, provided there is sufficient structural similarity and the method is properly validated. The use of such standards ensures that the manufacturing process remains within its defined parameters and that the final drug substance meets the required purity specifications.

Mechanistic Investigations into Montelukast Metabolism Utilizing Deuterated Analogs

Application of Stable Isotope Tracers in In Vitro Metabolic Pathway Elucidation

Stable isotope tracers are invaluable in deciphering complex metabolic networks. nih.gov By replacing one or more atoms of a drug molecule with a heavier, stable isotope, such as deuterium (B1214612) (²H), researchers can track the biotransformation of the compound through various enzymatic reactions. In the context of montelukast (B128269), in vitro systems like human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes are employed to identify the key players in its metabolism. doi.orgresearchgate.net

While studies specifically detailing the use of Montelukast Cyclopropaneacetonitrile-d6 as a tracer to map out its metabolic pathways are scarce, the principles of such an approach are well-established. A deuterated analog would be introduced into an in vitro system, and the subsequent metabolites would be analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The deuterium label serves as a unique signature, allowing for the clear differentiation of drug-related material from endogenous components of the in vitro system.

The primary metabolic pathways of montelukast involve both oxidation by CYP enzymes and glucuronidation by UDP-glucuronosyltransferases (UGTs). doi.orgnih.gov The major oxidative metabolites are formed through hydroxylation and sulfoxidation. nih.gov The use of a deuterated tracer would be instrumental in confirming the sequence of these reactions and identifying any transient or minor metabolites that might otherwise go undetected.

Identification and Characterization of Non-Clinical Metabolites using Deuterated Probes

The identification of all metabolites, including those that are not pharmacologically active (non-clinical metabolites), is a critical step in drug safety assessment. Deuterated probes can significantly aid in this process. When a deuterated version of a drug is administered in a study, the resulting metabolites will retain the isotopic label, creating a distinct mass shift in their mass spectra. This allows for the selective detection of all drug-derived compounds, even at very low concentrations.

For montelukast, several metabolites have been identified in human plasma and bile, including the acyl glucuronide (M1), sulfoxide (B87167) (M2), a phenol (B47542) metabolite (M3), a dicarboxylic acid (M4), and diastereomeric benzylic and methyl alcohols (M5a/b and M6a/b, respectively). nih.gov The use of a deuterated montelukast analog would be particularly beneficial in preclinical animal studies to identify any species-specific or "non-clinical" metabolites that are not found in humans. This is crucial for understanding potential toxicological differences between species.

Below is a table of known montelukast metabolites and the primary enzymes responsible for their formation.

MetaboliteNameMajor Enzyme(s)
M1Montelukast acyl-glucuronideUGT1A3
M2Montelukast sulfoxideCYP3A4
M325-hydroxy-montelukastCYP2C8, CYP2C9, CYP3A4
M4Dicarboxylic acidFurther oxidation of M6
M5a/b21-hydroxy-montelukast (diastereomers)CYP3A4
M6a/b36-hydroxy-montelukast (diastereomers)CYP2C8, CYP2C9

Isotope Effects on Enzymatic Reactions and Metabolic Rates (e.g., Cytochrome P450 studies)

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly with the deuterated compound. This principle can be exploited to probe the mechanisms of enzyme-catalyzed reactions.

The metabolism of montelukast is significantly mediated by CYP enzymes, particularly CYP2C8, CYP2C9, and CYP3A4, which catalyze the initial oxidative steps. nih.govresearchgate.netnih.gov For instance, the hydroxylation of montelukast at various positions involves the breaking of a C-H bond. If this step is rate-limiting, then the metabolism of a specifically deuterated montelukast analog would be slower than that of the non-deuterated parent drug.

Contributions to Understanding Drug Disposition at a Molecular Level

The use of deuterated analogs of montelukast, primarily as internal standards in pharmacokinetic studies, has significantly contributed to our understanding of its disposition at a molecular level. Accurate quantification of montelukast and its metabolites in various biological matrices is essential for determining key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

The following table presents the mass transitions commonly used in LC-MS/MS methods for the quantification of montelukast and its deuterated internal standard, Montelukast-d6.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Montelukast586.2422.2
Montelukast-d6592.2574.2

Studies on Degradation Pathways and Chemical Stability of Montelukast Using Isotopic Labeling

Elucidation of Degradation Products through Deuterated Analogs and Spectroscopic Techniques

The identification and characterization of degradation products are paramount in stability studies. The use of deuterated analogs such as Montelukast (B128269) Cyclopropaneacetonitrile-d6 serves as a crucial internal standard in modern analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). While the deuterated analog itself is not typically used to generate degradation products, its stable isotopic signature allows for precise and accurate quantification of the parent drug and its non-deuterated degradants formed during stress testing.

In studies investigating the degradation of Montelukast, various degradation products have been identified under different stress conditions. For instance, under oxidative stress, a major degradation product identified is Montelukast sulfoxide (B87167). In photolytic conditions, the formation of a cis-isomer of Montelukast has been reported. nih.gov The structural elucidation of these products is typically achieved using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The fragmentation patterns of the degradation products are compared with that of the parent compound to hypothesize their structures.

The role of Montelukast Cyclopropaneacetonitrile-d6 in this context is to ensure the reliability of the analytical data. As an internal standard, it is added to the sample at a known concentration. Since it co-elutes with or elutes very close to the parent Montelukast and has nearly identical ionization efficiency but a different mass-to-charge ratio (m/z), it helps to correct for any variations in sample preparation, injection volume, and mass spectrometer response. This is particularly vital when analyzing complex mixtures resulting from forced degradation studies.

A study on the bioequivalence of Montelukast utilized Montelukast-d6 as an internal standard for quantification in human plasma by LC-ESI-MS/MS. nih.gov The proton adducts for Montelukast and its deuterated internal standard were detected at m/z 586.2→568.2 and 592.3→574.2, respectively, in multiple reaction monitoring (MRM) positive mode. nih.gov This same principle is directly applicable to degradation studies, where the deuterated standard would allow for accurate quantification of Montelukast as it degrades over time.

Table 1: Spectroscopic Data for Montelukast and a Key Degradation Product

CompoundMolecular FormulaMass (m/z) [M+H]⁺Key MS/MS Fragments
MontelukastC₃₅H₃₆ClNO₃S586.2568.2, 422.3, 208.1
Montelukast SulfoxideC₃₅H₃₆ClNO₄S602.2584.2, 438.3, 208.1

Mechanistic Understanding of Montelukast Degradation Under Stress Conditions (e.g., photolytic, oxidative, hydrolytic)

Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation products. Montelukast has been shown to be susceptible to degradation under various stress conditions.

Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the isomerization of the trans-double bond in the styryl side chain of Montelukast, forming its cis-isomer. nih.gov The rate of this photodegradation has been found to be dependent on the wavelength of light. nih.gov

Oxidative Degradation: Montelukast is particularly susceptible to oxidation due to the presence of a sulfide (B99878) group, which can be oxidized to form Montelukast sulfoxide. jpionline.org Studies have shown significant degradation in the presence of oxidizing agents like hydrogen peroxide. nih.gov In one study, nine degradation products were formed under oxidative stress. jpionline.org

Hydrolytic Degradation: The stability of Montelukast in aqueous solutions is pH-dependent. It has been reported to be relatively stable in neutral and basic conditions but degrades in acidic solutions. researchgate.net

The use of isotopically labeled compounds like this compound is instrumental in elucidating the kinetics of these degradation pathways. By accurately quantifying the decrease of the parent drug over time under specific stress conditions, a precise degradation rate can be determined. While the labeled compound itself does not directly reveal the mechanism, the high-quality quantitative data it helps generate is fundamental for mechanistic modeling.

Table 2: Summary of Montelukast Degradation Under Various Stress Conditions

Stress ConditionDegradation Products IdentifiedExtent of DegradationReference
Acid Hydrolysis (e.g., 0.1N HCl)Multiple degradantsSignificant researchgate.net
Base Hydrolysis (e.g., 1N NaOH)Less sensitive compared to acidModerate researchgate.net
Oxidative (e.g., 3% H₂O₂)Montelukast sulfoxide and othersSignificant nih.govresearchgate.net
Photolytic (e.g., UV light)Cis-isomerSignificant nih.gov
ThermalLess degradation compared to other stressesModerate researchgate.net

Development of Stability-Indicating Analytical Methods for Montelukast and its Impurities

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Such methods are crucial for the determination of the shelf-life of a pharmaceutical product. For Montelukast, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed. researchgate.netijpsdronline.comresearchgate.net

These methods are designed to separate the parent drug from its degradation products and any process-related impurities. The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS enhances the specificity, precision, and accuracy of these stability-indicating methods. The internal standard helps to mitigate matrix effects and other sources of variability, ensuring that the measured concentrations of Montelukast and its impurities are reliable.

The validation of these methods typically includes parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness, as per the guidelines of the International Council for Harmonisation (ICH). The ability of the method to separate all known impurities and degradation products from the parent peak is a key aspect of its specificity.

Application in Forced Degradation Studies and Degradation Kinetic Analysis

Forced degradation studies are a cornerstone of drug development, providing critical information about the stability of a molecule. In these studies, the drug substance is subjected to conditions more severe than those it would typically encounter during storage, such as high temperature, humidity, and exposure to light and oxidizing agents.

The application of this compound as an internal standard is highly valuable in the kinetic analysis of degradation. By accurately measuring the concentration of Montelukast at various time points during a forced degradation study, the order of the degradation reaction (e.g., zero-order, first-order) can be determined. For instance, the photodegradation of Montelukast has been described by Φ-order kinetics. nih.gov

The precise quantitative data obtained using a deuterated internal standard allows for the calculation of degradation rate constants (k). This information is vital for predicting the shelf-life of the drug under various storage conditions and for developing packaging and storage recommendations to ensure the stability of the final product. The use of an internal standard like Montelukast-d6 has been shown to yield high precision and accuracy in quantitative analyses, with intraday and interday precision often being below 5%. nih.gov This level of reliability is essential for robust kinetic modeling.

Future Perspectives and Emerging Research Directions in Deuterated Pharmaceutical Chemistry

Innovations in Isotopic Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules has been revolutionized by new technologies that offer greater efficiency, selectivity, and cost-effectiveness compared to traditional methods that often required isotopically enriched starting materials. x-chemrx.com These innovations are crucial for producing molecules like Montelukast (B128269) Cyclopropaneacetonitrile-d6, which serve as invaluable standards in pharmaceutical research.

Key advancements include:

Late-Stage Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen with deuterium (B1214612) in a fully formed molecule. x-chemrx.comacs.org HIE is highly atom-economical and avoids the need for lengthy, multi-step syntheses involving expensive deuterated precursors. x-chemrx.com Methods catalyzed by ruthenium nanoparticles, for example, have demonstrated the ability to label various purine (B94841) derivatives with high isotopic enrichment under mild conditions. researchgate.net This approach is particularly advantageous for complex pharmaceuticals. x-chemrx.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature and time, leading to improved mixing and enhanced safety. x-chemrx.com Applying flow chemistry to HIE processes, such as using a Raney nickel catalyst, has proven effective for labeling nitrogen-containing heterocycles and complex drug molecules with high yields. x-chemrx.com

Multicomponent Reactions (MCRs): MCRs are modular processes that rapidly generate complex molecules from three or more starting materials in a single step. researchgate.net This approach holds great potential for constructing isotopically labeled molecules efficiently, as the isotopic label can be incorporated through one of the simple, often commercially available, components. researchgate.net

Interactive Table: Comparison of Modern Isotopic Labeling Technologies

TechnologyCore PrincipleKey AdvantagesRelevance to Complex Molecules
Hydrogen Isotope Exchange (HIE) Direct C-H activation to swap hydrogen for deuterium on a pre-existing molecular scaffold. acs.orgCost-effective, atom-economical, avoids de novo synthesis from labeled precursors. x-chemrx.comIdeal for late-stage labeling of intricate drug molecules without altering the core structure. x-chemrx.com
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. x-chemrx.comPrecise reaction control, enhanced safety, improved yield and selectivity. x-chemrx.comEnables scalable and efficient labeling of pharmaceuticals, including those with complex heterocyclic systems. x-chemrx.com
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product. researchgate.netHigh efficiency, speed, and diversity in generating molecular scaffolds. researchgate.netAllows for the strategic incorporation of an isotope from a simple labeled building block into a complex final product. researchgate.net

High-Resolution Analytical Approaches for Trace Impurity Analysis

Ensuring the purity of deuterated compounds is critical, especially when they are used as reference standards. The presence of even trace-level impurities, including the non-deuterated parent compound, can compromise the accuracy of quantitative bioanalysis. tandfonline.com Advanced analytical techniques are therefore essential for the comprehensive impurity profiling of substances like Montelukast Cyclopropaneacetonitrile-d6.

The primary analytical tools for this purpose include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures. alwsci.com When coupled with UV detection, it can effectively separate a drug from its known impurities. globalresearchonline.netresearchgate.net For Montelukast, reversed-phase HPLC methods have been developed to separate the main compound from process-related impurities and degradation products. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. alwsci.combiomedres.us LC-MS is invaluable for identifying impurities, as it provides molecular weight information without requiring the time-consuming isolation of each impurity. globalresearchonline.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities. americanpharmaceuticalreview.comemerypharma.com Techniques like electrospray ionization (ESI)-HRMS are particularly powerful for characterizing the isotopic purity of deuterated compounds rapidly and with minimal sample consumption. nih.gov This is crucial for distinguishing between isotopologues and identifying any residual non-deuterated drug, which is a common impurity in deuterium-labeled standards. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for the unambiguous characterization of impurities once they are isolated. alwsci.comemerypharma.com Compilations of NMR chemical shifts for common contaminants in various deuterated solvents are available to help identify trace impurities. semanticscholar.orgresearchgate.net

Interactive Table: Analytical Techniques for Impurity Profiling of Deuterated Compounds

Analytical TechniquePrimary FunctionApplication in Deuterated Compound AnalysisKey Findings/Advantages
HPLC-UV Separation and quantification of compounds. biomedres.usDifferentiates the main compound from known impurities based on retention time and UV absorbance. globalresearchonline.netEffective for routine quality control and separating isomers, such as the cis-isomer of Montelukast. globalresearchonline.net
LC-MS Separation combined with mass-based identification and quantification. alwsci.comProvides molecular weight data for unknown impurities, facilitating their identification without isolation. globalresearchonline.netHighly sensitive and specific; a common approach for impurity profiling during pharmaceutical development. americanpharmaceuticalreview.comchemass.si
HRMS Provides highly accurate mass data for elemental composition determination. americanpharmaceuticalreview.comUnambiguously identifies unknown trace impurities and characterizes isotopic purity by distinguishing H/D isotopologs. emerypharma.comnih.govOffers rapid, highly sensitive analysis with very low sample consumption. nih.gov
NMR Spectroscopy Elucidates detailed molecular structure. alwsci.comConfirms the structure of isolated impurities and can help identify contaminants based on established chemical shift data. emerypharma.comresearchgate.netProvides definitive structural characterization, which is essential for regulatory purposes. emerypharma.com

Advanced Computational Modeling in Deuterated Compound Research

Computational modeling has become an indispensable tool in modern drug discovery, offering powerful methods to predict and understand the effects of deuteration on a molecule's properties. mdpi.com These in silico techniques guide the rational design of deuterated compounds and help interpret experimental results.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These methods simulate the interaction between a drug molecule and its biological target, such as a receptor or enzyme. researchgate.net For Montelukast, molecular simulations have been used to investigate its binding to various receptors and to design derivatives with potentially modified interaction profiles. mdpi.comnih.gov Such studies can predict whether deuteration at a specific site is likely to affect metabolic pathways by altering how the molecule fits into an enzyme's active site. nih.gov

Hydrogen-Exchange Data-Guided Modeling: Experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to guide and validate computational models. researchgate.netacs.org HDX-MS provides information on the solvent accessibility and dynamics of different parts of a molecule, which can be used as restraints in computational simulations to generate more accurate three-dimensional structures. researchgate.neted.ac.uk

Quantum Mechanical Calculations: Advanced computational methods that treat atomic nuclei quantum mechanically can calculate the differences between hydrogen and deuterium more accurately. fugaku100kei.jp These calculations can help predict the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—and guide which parts of a drug molecule should be deuterated to maximize metabolic stability. fugaku100kei.jp

Interactive Table: Computational Approaches in Deuterated Drug Research

Computational MethodPurposeApplication Example
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. researchgate.netUsed to model Montelukast binding to receptors to understand structure-activity relationships and guide the design of new derivatives. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess binding stability. researchgate.netEmployed to evaluate the stability of Montelukast and its derivatives within receptor binding sites under physiological conditions. researchgate.netnih.gov
HDX-Guided Modeling Uses experimental hydrogen-exchange data to refine and validate structural models. researchgate.netIntegrates HDX-MS data to filter docking solutions and build more accurate models of protein-ligand complexes. acs.org
Quantum Mechanics (QM) Calculates electronic structure and energy to predict chemical properties.Used to calculate the energetic differences between C-H and C-D bonds to predict the kinetic isotope effect and inform deuteration strategy. fugaku100kei.jp

Broader Applications of Deuterated Standards in Pharmaceutical Sciences and Research Tool Development

Deuterated compounds, particularly isotopically labeled versions of active pharmaceutical ingredients like this compound, are fundamental tools in pharmaceutical science. clearsynth.comclearsynth.com Their unique properties make them indispensable for a wide range of research and development activities.

Major applications include:

Internal Standards for Mass Spectrometry: This is one of the most prominent applications of deuterated compounds. pharmaffiliates.comclearsynth.com Because a deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample (e.g., plasma or urine) at a known concentration. musechem.compharmaffiliates.com It co-elutes with the non-labeled drug during chromatography but is distinguished by the mass spectrometer, allowing for precise and accurate quantification of the drug by correcting for variations in sample preparation and instrument response. clearsynth.commusechem.com

Metabolism and Pharmacokinetic Studies: Deuterium labeling is a powerful technique for tracing the fate of a drug in the body (absorption, distribution, metabolism, and excretion - ADME). clearsynth.comclearsynth.comsimsonpharma.com By analyzing metabolites, researchers can determine which sites on a drug molecule are most susceptible to metabolic breakdown. This knowledge, derived from using deuterated tracers, is critical for designing new drugs with improved pharmacokinetic profiles, such as a longer half-life. acs.orgresearchgate.netisowater.com

Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated compounds provides valuable insights into the mechanisms of chemical and enzymatic reactions. pharmaffiliates.comsimsonpharma.com This information is used to understand how drugs are metabolized by enzymes like the cytochrome P450 family. nih.gov

Structural Biology: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, deuterium labeling can be used to simplify complex spectra or provide contrast to determine the three-dimensional structure of proteins and other biological macromolecules. acs.orgclearsynth.com

Q & A

Q. What is the role of Montelukast Cyclopropaneacetonitrile-d6 in analytical method development?

this compound, a deuterated analog, is primarily used as an internal standard in LC-MS/MS and other mass spectrometry-based assays to enhance quantification accuracy. Its isotopic labeling minimizes interference with the parent compound (Montelukast Cyclopropaneacetonitrile) during analysis, enabling precise calibration curves and recovery studies. Methodological validation should include specificity, linearity (e.g., 1–100 ng/mL range), and matrix effects assessment using biological samples like plasma or urine .

Q. How can researchers differentiate this compound from its non-deuterated counterpart in impurity profiling?

High-resolution mass spectrometry (HRMS) or NMR spectroscopy is recommended. For HRMS, monitor the mass shift of +6 Da due to deuterium substitution. In NMR, deuterium incorporation alters spin-spin coupling patterns, particularly in cyclopropane and acetonitrile regions. Chromatographic separation (e.g., UPLC with C18 columns) should achieve baseline resolution (resolution factor >1.5) to avoid co-elution with structurally similar impurities like Montelukast Methyl Ester .

Q. What are the critical stability parameters for storing this compound?

The compound should be stored in airtight, light-resistant containers at controlled room temperature (20–25°C) with humidity <40%. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should confirm no degradation into impurities such as Montelukast Bisolefin. Regular purity checks via HPLC (e.g., ≥98% purity threshold) are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data involving Montelukast analogs, such as neuropsychiatric risk associations?

Retrospective studies (e.g., Glockler-Lauf 2019 vs. Ali 2015) often conflict due to variability in population selection, confounding factors (e.g., comorbidities), and exposure misclassification. To address this, design prospective cohort studies with active surveillance of neuropsychiatric events, using this compound as a biomarker to quantify drug exposure levels. Stratified analysis by age, dose, and CYP450 metabolism status (e.g., CYP2C9 polymorphisms) can clarify risk mechanisms .

Q. What experimental strategies optimize the synthesis of deuterated Montelukast derivatives while minimizing racemization?

Deuterium incorporation at the cyclopropaneacetonitrile moiety requires controlled reaction conditions:

  • Use Pd/C or PtO₂ catalysts under deuterium gas (D₂) at 25–40°C to avoid epimerization.
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10).
  • Post-synthesis, validate isotopic purity (>99.5% deuterium) using tandem mass spectrometry and compare retention times with non-deuterated impurities (e.g., Montelukast cyclopropaneacetamide) .

Q. How should pharmacokinetic (PK) studies be designed to assess the metabolic stability of deuterated Montelukast analogs?

  • In vitro: Use human liver microsomes (HLMs) or hepatocytes to compare metabolic half-life (t₁/₂) between Montelukast and its deuterated analog. Monitor CYP3A4-mediated oxidation via LC-MS/MS.
  • In vivo (rodent models): Administer equimolar doses and collect serial plasma samples. Calculate AUC₀–24h and clearance (CL) to evaluate deuterium’s impact on metabolic stability. Include this compound as an internal standard to normalize inter-sample variability .

Q. What validation criteria are essential for quantifying this compound in complex biological matrices?

Follow ICH Q2(R1) guidelines:

  • Specificity: No interference from endogenous compounds or metabolites (e.g., 21(R)-Hydroxy Montelukast-d6).
  • Accuracy/Precision: ≤15% RSD for intra-day and inter-day assays.
  • Recovery: ≥80% in spiked plasma samples after protein precipitation with acetonitrile.
  • Lower Limit of Quantification (LLOQ): Typically 0.1 ng/mL, validated via signal-to-noise ratio >10 .

Methodological Considerations

  • Data Analysis: Use multivariate regression to correlate deuterated analog concentrations with clinical outcomes. Address batch effects in mass spectrometry data via normalization to internal standards .
  • Ethical Compliance: For clinical studies, ensure IRB approval and disclose deuterated compound use in informed consent forms, particularly for pediatric populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.